molecular formula C18H14N4OS B2416072 N-(pyridin-4-ylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1112385-32-6

N-(pyridin-4-ylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2416072
CAS No.: 1112385-32-6
M. Wt: 334.4
InChI Key: PJPSTZHFYDJPJR-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that features a pyridine ring, a pyrrole ring, and a thieno[2,3-b]pyridine core

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c23-17(21-12-13-5-8-19-9-6-13)16-15(22-10-1-2-11-22)14-4-3-7-20-18(14)24-16/h1-11H,12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPSTZHFYDJPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC3=C2C=CC=N3)C(=O)NCC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-b]pyridine core, which can be synthesized through a series of cyclization reactions. The pyrrole and pyridine rings are then introduced through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group through an amide coupling reaction, using reagents such as carbodiimides or acyl chlorides under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield amines or alcohols.

Scientific Research Applications

N-(pyridin-4-ylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-ylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide: is similar to other compounds that feature a thieno[2,3-b]pyridine core, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

N-(pyridin-4-ylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H15N3O1SC_{16}H_{15}N_{3}O_{1}S, with a molecular weight of approximately 299.37 g/mol. The compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of thieno[2,3-b]pyridine exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds similar to this compound have shown promising results against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives demonstrate activity against bacterial strains and fungi.
  • Neuroprotective Effects : Potential applications in treating neurodegenerative diseases have been suggested.

Pharmacological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression.
  • Interaction with Receptors : Binding affinity to specific receptors has been noted, influencing cellular signaling pathways.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on ovarian and breast cancer cells
AntimicrobialEffective against select bacterial strains
NeuroprotectivePotential benefits in neurodegenerative diseases

Case Study 1: Anticancer Activity

A study investigated the cytotoxicity of thieno[2,3-b]pyridine derivatives against ovarian cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced the cytotoxic effects while minimizing toxicity to normal cells. The IC50 values ranged from 10 µM to 30 µM depending on the specific derivative tested.

Case Study 2: Antimicrobial Properties

In another study, a series of thieno[2,3-b]pyridine derivatives were screened for their antimicrobial activity. The results showed that compounds with halogen substitutions exhibited improved efficacy against Gram-positive bacteria with MIC values as low as 0.5 µg/mL.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the pyridine and thieno rings significantly affect biological activity. For instance:

  • Substitution at the 4-position of the pyridine ring enhances binding affinity to target receptors.
  • Alkyl or aryl groups on the thieno ring can increase lipophilicity, improving cellular uptake.

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